![molecular formula C11H13BrClNO3S B3859124 2-bromo-5-chloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B3859124.png)
2-bromo-5-chloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Overview
Description
The compound “2-bromo-5-chloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide” is a benzenesulfonamide derivative with bromine and chlorine substituents on the benzene ring and a tetrahydrofuran group attached to the nitrogen of the sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring with bromine and chlorine substituents, a sulfonamide group, and a tetrahydrofuran ring attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound could potentially undergo a variety of reactions. The bromine and chlorine substituents on the benzene ring could be replaced through nucleophilic aromatic substitution reactions. The sulfonamide group could react with bases to form sulfonamide salts, or with acids to form protonated sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a benzenesulfonamide derivative, this compound is likely to have moderate polarity due to the presence of the sulfonamide group. The bromine and chlorine substituents could increase the compound’s density and boiling point compared to other benzenesulfonamides .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
properties
IUPAC Name |
2-bromo-5-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3S/c12-10-4-3-8(13)6-11(10)18(15,16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGQCPMEHMVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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